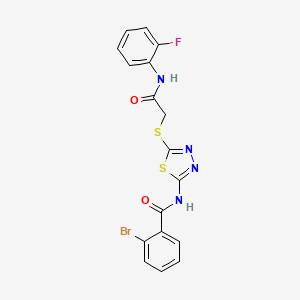

2-bromo-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

説明

The compound 2-bromo-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a benzamide group bearing a bromine atom at the 2-position and a thioether-linked 2-fluorophenylacetamide moiety. This compound belongs to a broader class of thiadiazole derivatives, which are widely studied for their diverse pharmacological properties, including anticancer, antifungal, and enzyme inhibitory activities .

特性

IUPAC Name |

2-bromo-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrFN4O2S2/c18-11-6-2-1-5-10(11)15(25)21-16-22-23-17(27-16)26-9-14(24)20-13-8-4-3-7-12(13)19/h1-8H,9H2,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCZGTOMBMUORQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrFN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multiple steps:

Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate thiosemicarbazide derivatives with carboxylic acids or their derivatives under acidic conditions.

Introduction of the Fluorophenyl Group: This step involves the reaction of the thiadiazole intermediate with 2-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Bromination: The final step involves the bromination of the benzamide derivative using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

Reduction: Reduction reactions can target the nitro groups if present or the carbonyl groups in the benzamide moiety.

Substitution: The bromine atom can be substituted by various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of substituted benzamides.

科学的研究の応用

Anti-inflammatory Properties

Research indicates that compounds similar to 2-bromo-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibit significant anti-inflammatory effects. For instance, derivatives containing thiadiazole rings have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory pathways. In vitro studies have demonstrated that such compounds can reduce the production of pro-inflammatory cytokines and prostaglandins, thereby alleviating inflammation-related conditions .

Antitumor Activity

The compound has also been evaluated for its potential as an antitumor agent. It is hypothesized that the thiadiazole component may interact with c-Met kinase pathways, which are often dysregulated in cancer. Preliminary studies suggest that derivatives of this compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines . This mechanism positions it as a candidate for further development in cancer therapeutics.

Case Studies

Several studies have documented the efficacy of thiadiazole-based compounds:

作用機序

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The presence of the fluorophenyl group and the thiadiazole ring could facilitate interactions with biological targets, leading to the desired therapeutic effects.

類似化合物との比較

Key Structural Differences :

- The target compound’s 2-fluorophenylamino group distinguishes it from analogues with chlorophenyl (e.g., 5j), methoxyphenyl (e.g., 5k), or alkyl-substituted aryl groups (e.g., 5h). Fluorine’s electronegativity may improve membrane permeability .

- The bromobenzamide moiety contrasts with iodinated derivatives (e.g., 3j , 3m ), where heavier halogens might increase steric hindrance or polarizability .

Physicochemical Properties

Melting points, yields, and solubility trends from analogous compounds provide indirect insights:

- Melting Points: Brominated compounds (e.g., 3i, 8d) generally exhibit higher melting points (>150°C) compared to non-halogenated analogues (e.g., 5h), likely due to stronger intermolecular halogen bonding .

- Yields : Microwave-assisted syntheses (e.g., 7(a–l) in ) achieve yields >70%, suggesting optimized routes for thiadiazole derivatives, though the target compound’s synthetic efficiency remains unclear .

生物活性

The compound 2-bromo-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule that combines multiple functional groups known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound features a thiadiazole ring , which is recognized for its significant biological properties. The presence of a fluorophenyl group and a bromine atom enhances its reactivity and potential therapeutic applications.

| Property | Description |

|---|---|

| IUPAC Name | 2-bromo-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

| Molecular Formula | C17H12BrFN4O2S2 |

| Molecular Weight | 436.33 g/mol |

Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-thiadiazole moiety exhibit promising antimicrobial properties. For instance, studies have shown that compounds containing this scaffold can effectively inhibit various Gram-positive and Gram-negative bacteria as well as fungi.

- A study highlighted that derivatives with halogen substitutions demonstrated increased antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

- The Minimum Inhibitory Concentration (MIC) values for several thiadiazole derivatives ranged from 32 to 42 μg/mL , showcasing their effectiveness compared to standard antibiotics .

Anticancer Activity

The anticancer potential of compounds featuring the thiadiazole ring has been extensively studied. The mechanisms often involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells.

- For example, certain thiadiazole derivatives have shown IC50 values of 4.37 ± 0.7 μM against HepG-2 (liver cancer) and 8.03 ± 0.5 μM against A-549 (lung cancer) cell lines .

- The action mechanisms include targeting key kinases involved in tumorigenesis and disrupting cellular replication processes .

Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, compounds like 2-bromo-N-(5-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide may also exhibit:

- Anti-inflammatory properties , which are crucial in treating chronic inflammatory diseases.

- Analgesic effects , making them potential candidates for pain management therapies.

Case Studies

- Antimicrobial Efficacy Study : A series of 1,3,4-thiadiazole derivatives were synthesized and tested against various microbial strains. The findings indicated that compounds with specific substitutions had enhanced activity against resistant strains of bacteria .

- Anticancer Research : A recent investigation into the effects of thiadiazole derivatives on cancer cell lines revealed significant cytotoxic effects, suggesting a potential role in developing new cancer therapies .

Q & A

Basic: What are the standard synthetic routes and critical optimization parameters for this compound?

Answer:

The synthesis typically involves multi-step reactions:

Thiadiazole ring formation : Cyclization of thiosemicarbazide derivatives under acidic conditions .

Thioether linkage : Reaction of the thiadiazole intermediate with 2-((2-fluorophenyl)amino)-2-oxoethyl bromide via nucleophilic substitution (base catalysis, e.g., K₂CO₃) .

Benzamide coupling : Amide bond formation using 2-bromobenzoyl chloride in the presence of triethylamine .

Critical parameters :

- Temperature control (60–80°C for cyclization) .

- Solvent selection (DMF or DCM for substitution reactions) .

- Purification via column chromatography to isolate intermediates .

Advanced: How can researchers troubleshoot low yields during the thioether linkage step?

Answer:

Common issues and solutions:

- Incomplete substitution : Increase reaction time (12–24 hrs) or use a stronger base (e.g., NaH instead of K₂CO₃) .

- Byproduct formation : Monitor reaction progress with TLC (eluent: ethyl acetate/hexane 3:7) and adjust stoichiometry (1.2:1 molar ratio of alkylating agent to thiadiazole) .

- Moisture sensitivity : Conduct reactions under inert atmosphere (N₂/Ar) .

Basic: Which analytical techniques are essential for confirming the compound’s structure and purity?

Answer:

- NMR : ¹H/¹³C NMR to verify aromatic protons (δ 7.2–8.5 ppm) and amide carbonyl signals (δ ~165 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peak (e.g., [M+H]⁺ at m/z 492.98) .

- IR Spectroscopy : Detect C=O (1680–1700 cm⁻¹) and C-Br (600–700 cm⁻¹) stretches .

Advanced: How can spectral ambiguities in characterizing the thiadiazole ring be resolved?

Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .

- X-ray crystallography : Confirm planar geometry of the thiadiazole ring and substituent orientation .

- Elemental analysis : Validate empirical formula (e.g., C₁₆H₁₁BrFN₄O₂S₂) to rule out impurities .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Answer:

- Antimicrobial : Broth microdilution assay against Gram-positive/negative bacteria (MIC determination) .

- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ quantification .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., EGFR inhibition) .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

Answer:

- Thiadiazole modifications : Replace sulfur with oxygen (oxadiazole) to alter polarity and bioavailability .

- Substituent effects : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzamide ring to enhance target binding .

- Pharmacophore mapping : Use docking simulations to identify critical interactions (e.g., hydrogen bonds with kinase active sites) .

Basic: What preliminary studies suggest the compound’s mechanism of action?

Answer:

- Molecular docking : Predict binding to ATP pockets in kinases (e.g., VEGFR2) .

- ROS induction : Flow cytometry to detect reactive oxygen species in treated cancer cells .

- Apoptosis markers : Western blot for caspase-3/9 activation .

Advanced: How to identify biological targets using proteomics or transcriptomics?

Answer:

- Affinity chromatography : Immobilize the compound on resin to pull down interacting proteins .

- RNA-seq : Compare gene expression profiles in treated vs. untreated cells to pinpoint pathways (e.g., PI3K/AKT) .

- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics with purified targets .

Basic: How to address contradictions in reported biological activity data?

Answer:

- Replicate assays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .

- Control variables : Match cell lines (e.g., ATCC-certified HepG2) and culture conditions .

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) .

Advanced: What computational methods validate experimental SAR findings?

Answer:

- MD simulations : Assess ligand-protein stability over 100 ns trajectories (e.g., GROMACS) .

- QSAR modeling : Develop regression models linking logP or polar surface area to IC₅₀ values .

- Free energy calculations (MM-PBSA) : Quantify binding energy contributions of substituents .

Basic: How does this compound compare to structurally similar analogs?

Answer:

| Analog | Key Differences | Activity Trends |

|---|---|---|

| 5-bromo-2-chloro-N-(thiadiazol-2-yl)benzamide | Cl instead of F-phenyl | Lower antimicrobial potency |

| N-(4-bromophenyl)-2-((oxadiazol-2-yl)thio)acetamide | Oxadiazole vs. thiadiazole | Enhanced kinase inhibition |

Advanced: What strategies improve solubility for in vivo studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。